molecular formula C8H12O B3058270 2-Methyl-2-vinylcyclopentanone CAS No. 88729-76-4

2-Methyl-2-vinylcyclopentanone

Cat. No.: B3058270
CAS No.: 88729-76-4
M. Wt: 124.18 g/mol
InChI Key: ZLOCJFXRKSRQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-vinylcyclopentanone is an organic compound with the molecular formula C₈H₁₂O It is a cyclopentanone derivative characterized by the presence of a methyl group and a vinyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-vinylcyclopentanone involves several steps. One common method includes the intramolecular acylation of alkylsilanes. The process begins with the preparation of 1-iodo-3-trimethylsilylpropane. This intermediate is then reacted with diisopropylamine and butyllithium in tetrahydrofuran to form lithium diisopropylamide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-vinylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

2-Methyl-2-vinylcyclopentanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-vinylcyclopentanone involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the methyl and vinyl groups, making it less reactive in certain reactions.

    2-Methylcyclopentanone: Lacks the vinyl group, resulting in different reactivity.

    2-Vinylcyclopentanone: Lacks the methyl group, affecting its chemical properties.

Uniqueness: 2-Methyl-2-vinylcyclopentanone is unique due to the presence of both methyl and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-ethenyl-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-8(2)6-4-5-7(8)9/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOCJFXRKSRQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456048
Record name Cyclopentanone, 2-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88729-76-4
Record name Cyclopentanone, 2-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-vinylcyclopentanone
Reactant of Route 2
2-Methyl-2-vinylcyclopentanone
Reactant of Route 3
2-Methyl-2-vinylcyclopentanone
Reactant of Route 4
2-Methyl-2-vinylcyclopentanone
Reactant of Route 5
2-Methyl-2-vinylcyclopentanone
Reactant of Route 6
2-Methyl-2-vinylcyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.